molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophene]-5,5'-diyldiboronic acid CAS No. 189358-30-3

[2,2'-Bithiophene]-5,5'-diyldiboronic acid

Cat. No.: B574362
CAS No.: 189358-30-3
M. Wt: 253.888
InChI Key: GERFEEQVJFVEBC-UHFFFAOYSA-N
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Description

[2,2’-Bithiophene]-5,5’-diyldiboronic acid: is an organoboron compound that features two thiophene rings connected by a boronic acid group at the 5,5’ positions. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties and its role as a building block in the construction of more complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-diyldiboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5,5’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bithiophene-5-boronic acid pinacol ester
  • 2-Thienylboronic acid
  • Bis(pinacolato)diboron

Uniqueness

Properties

IUPAC Name

[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERFEEQVJFVEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674774
Record name [2,2'-Bithiophene]-5,5'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189358-30-3
Record name [2,2'-Bithiophene]-5,5'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?

A1: this compound acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []

Q2: How does the incorporation of this compound affect the optical properties of the resulting polymer compared to other monomers used in the study?

A2: The research demonstrates that incorporating this compound into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []

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